TBK1 inhibitor-1 -

TBK1 inhibitor-1

Catalog Number: EVT-1535702
CAS Number:
Molecular Formula: C29H32N6O3
Molecular Weight: 512.61
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TBK1 inhibitor-1 is a TBK1/IKKε inhibitor.
Synthesis Analysis

Methods and Technical Details
The synthesis of TBK1 inhibitor-1 involves two sequential nucleophilic aromatic substitution reactions. The process begins with the preparation of a 2,4-diaminopyrimidine scaffold, which is optimized through medicinal chemistry techniques to enhance its potency against TBK1. The optimization process includes structural modifications that improve binding affinity and selectivity for the target kinase. The synthetic route has been documented in detail, providing insights into the reaction conditions and yields achieved during the synthesis .

Molecular Structure Analysis

Structure and Data
The molecular structure of TBK1 inhibitor-1 features a 2,4-diaminopyrimidine core. Its chemical formula and molecular weight are critical for understanding its interactions with TBK1. The compound exhibits a low log D value, indicating good aqueous solubility without compromising cellular permeability. This property is essential for effective bioavailability in therapeutic applications . Detailed structural data can be visualized through crystallography or computational modeling approaches to predict its binding conformation within the active site of TBK1.

Chemical Reactions Analysis

Reactions and Technical Details
TBK1 inhibitor-1 engages in specific chemical reactions that enhance its inhibitory effects on TBK1. These reactions primarily involve the formation of non-covalent interactions such as hydrogen bonds and hydrophobic interactions with the kinase domain of TBK1. The binding affinity is quantified using assays that measure the half-maximal inhibitory concentration (IC50), with reported values indicating strong inhibition in the low micromolar range . Understanding these interactions is crucial for further optimization of the compound.

Mechanism of Action

Process and Data
The mechanism of action for TBK1 inhibitor-1 involves competitive inhibition at the ATP-binding site of TBK1. Upon binding, it prevents phosphorylation of downstream targets, such as interferon regulatory factor 3 (IRF3), thereby disrupting signaling pathways associated with immune responses and inflammation. Studies have shown that TBK1 inhibitor-1 effectively blocks the secretion of type I interferons in response to viral stimulation, highlighting its potential therapeutic applications in conditions characterized by excessive inflammatory responses .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
TBK1 inhibitor-1 possesses several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions.
  • Log D: Low log D value indicating favorable pharmacokinetic properties.
  • Stability: Stable under physiological conditions with low microsomal clearance rates.
    These properties contribute to its efficacy as a therapeutic agent while minimizing off-target effects .
Applications

Scientific Uses
The primary applications of TBK1 inhibitor-1 include:

  • Cancer Research: Investigating the role of TBK1 in tumor progression and metastasis.
  • Immunology: Studying its effects on immune signaling pathways, particularly in autoimmune diseases.
  • Drug Development: Serving as a lead compound for developing more selective TBK1 inhibitors aimed at treating inflammatory disorders and viral infections.
    Research continues to explore its full therapeutic potential across various disease models .
Structural Biology of TBK1

Domain Architecture of TBK1 Kinase

TBK1 (TANK-binding kinase 1) is a serine/threonine kinase central to innate immunity and autophagy. Its structure comprises four conserved domains arranged in a tripartite fold:

  • Kinase Domain (KD; residues 1–309): Located at the N-terminus, it features a canonical kinase fold with bilobal architecture (N-lobe and C-lobe). The ATP-binding pocket resides at the lobe interface, making it a primary target for inhibitors [1] [7] [8].
  • Ubiquitin-Like Domain (ULD; residues 310–385): Adjacent to the KD, this domain stabilizes the kinase activation loop and regulates substrate specificity, particularly for IRF3 phosphorylation [7] [10].
  • Scaffold/Dimerization Domain (SDD; residues 407–657): An α-helical region that mediates dimerization via coiled-coil interactions. This domain is critical for forming the compact dimer essential for TBK1 activation [2] [4].
  • C-Terminal Domain (CTD; residues 658–729): Binds adaptor proteins (e.g., TANK, NAP1, SINTBAD) to localize TBK1 to specific signaling complexes [1] [8].

Table 1: Structural Domains of TBK1

DomainResidue RangeFunctionInhibitor Interaction
Kinase (KD)1–309Catalytic activity; ATP binding; Ser172 phosphorylation siteBX795, SU6668 bind ATP pocket
Ubiquitin-like (ULD)310–385Stabilizes activation loop; substrate recognitionIndirect modulation by inhibitors
Scaffold (SDD)407–657Dimerization; ubiquitination sites (Lys30, Lys401)Affects dimer-dependent activation
C-terminal (CTD)658–729Adaptor binding (TANK, NAP1); cellular localizationNot directly targeted

The overall architecture forms a symmetric dimer, with the KD, ULD, and SDD creating a rigid platform for signal integration [1] [10].

Molecular Mechanisms of TBK1 Activation (Ser172 Phosphorylation)

TBK1 activation hinges on phosphorylation at Ser172 within the KD activation loop. Key mechanisms include:

  • Trans-Autophosphorylation: Dimerization enables one TBK1 monomer to phosphorylate Ser172 on the adjacent monomer. Mutations at the dimer interface (e.g., K38A) abolish this activity, confirming trans-autophosphorylation as the primary mechanism [1] [6] [10].
  • Ubiquitin-Dependent Activation: K63-linked polyubiquitination at Lys30 (KD) and Lys401 (SDD) stabilizes the active dimer. Mutations here impair IRF3 phosphorylation and interferon production [10].
  • Upstream Kinases: While autophosphorylation dominates, some studies suggest IKKβ or Src kinases may prime TBK1 in specific contexts, though this remains controversial [3] [5].

Notably, phosphomimetic mutations (S172E) render TBK1 constitutively active, underscoring Ser172 as a linchpin for activation [6].

Structural Basis for TBK1 Dimerization and Substrate Binding

Dimerization:TBK1 forms a compact dimer via SDD-mediated interactions, creating a large interface (1,900 Ų). The dimer adopts a symmetrical "saddle-like" structure, distinct from the linear IKKβ dimer. This arrangement positions the KDs for mutual phosphorylation and facilitates ubiquitin binding [2] [4] [10].

Substrate Recognition:

  • IRF3 Binding: Phosphorylation of IRF3 occurs at multiple C-terminal sites (e.g., Ser386). The ULD of TBK1 docks onto IRF3, while the KD catalytic cleft positions phosphoacceptor residues [1] [7].
  • Adaptor Recruitment: The CTD binds adaptors (e.g., TANK), which localize TBK1 to receptors like STING. CTD truncation abolishes TANK binding but not kinase activity [1] [8].
  • Inhibitor-Induced Conformational Changes: Inhibitors like BX795 and SU6668 lock TBK1 in an inactive state by:
  • Occupying the ATP pocket (e.g., BX795 forms hydrogen bonds with Lys38 and Glu52) [1].
  • Stabilizing the ULD-KD interface, preventing activation loop rearrangement [4] [7].

Table 2: Key TBK1 Inhibitors and Structural Effects

InhibitorChemical ClassBinding SiteConformational ImpactPDB Reference
BX795AminopyrimidineATP pocket (KD)Locks KD in "DFG-out" inactive state; stabilizes ULD4IEA, 4IRE
SU6668 (TSU-68)BenzimidazoleAdjacent to ATP pocketDisrupts activation loop orientation4IEF
AmlexanoxCarboxylic acidKD-ULD interfacePrevents SDD dimerization; reduces K63 ubiquitination6OQK

Dimer disruption (e.g., via SDD mutations) reduces trans-autophosphorylation by >80%, validating dimerization as a therapeutic target [4] [10].

Properties

Product Name

TBK1 inhibitor-1

IUPAC Name

5-(4-(4-(4-(oxetan-3-yl)piperazin-1-yl)benzyl)-1,3,5-triazin-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile

Molecular Formula

C29H32N6O3

Molecular Weight

512.61

InChI

InChI=1S/C29H32N6O3/c30-17-23-16-22(3-6-27(23)38-26-7-13-36-14-8-26)29-32-20-31-28(33-29)15-21-1-4-24(5-2-21)34-9-11-35(12-10-34)25-18-37-19-25/h1-6,16,20,25-26H,7-15,18-19H2

InChI Key

VLXPSVNUEAEZIL-UHFFFAOYSA-N

SMILES

N#CC1=CC(C2=NC(CC3=CC=C(N4CCN(C5COC5)CC4)C=C3)=NC=N2)=CC=C1OC6CCOCC6

Solubility

Soluble in DMSO

Synonyms

TBK1 inhibitor-1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.